molecular formula C11H17Cl3N4 B2618416 4-(Piperazin-1-yl)-1H-benzo[d]imidazole trihydrochloride CAS No. 2172596-58-4

4-(Piperazin-1-yl)-1H-benzo[d]imidazole trihydrochloride

Cat. No.: B2618416
CAS No.: 2172596-58-4
M. Wt: 311.64
InChI Key: AYHWITNXZSWMHU-UHFFFAOYSA-N
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Description

4-(Piperazin-1-yl)-1H-benzo[d]imidazole trihydrochloride is a heterocyclic compound that combines the structural features of piperazine and benzimidazole. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, antiviral, and antipsychotic properties .

Biochemical Analysis

Biochemical Properties

It has been suggested that it may interact with various enzymes, proteins, and other biomolecules

Cellular Effects

The effects of 4-(Piperazin-1-yl)-1H-benzo[d]imidazole trihydrochloride on cells and cellular processes are complex and multifaceted. It has been suggested that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is thought to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. This could include changes in the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound may vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound may be involved in various metabolic pathways. This could include interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .

Transport and Distribution

It may interact with transporters or binding proteins, and could have effects on its localization or accumulation .

Subcellular Localization

It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperazin-1-yl)-1H-benzo[d]imidazole trihydrochloride typically involves the condensation of o-phenylenediamine with piperazine under acidic conditions. The reaction is often carried out in the presence of hydrochloric acid, which facilitates the formation of the trihydrochloride salt . The process can be summarized as follows:

    Condensation Reaction: o-Phenylenediamine reacts with piperazine in the presence of hydrochloric acid.

    Formation of the Imidazole Ring: The intermediate product undergoes cyclization to form the benzimidazole ring.

    Formation of the Trihydrochloride Salt: The final product is obtained as a trihydrochloride salt due to the presence of excess hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(Piperazin-1-yl)-1H-benzo[d]imidazole trihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Piperazin-1-yl)-1H-benzo[d]imidazole trihydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Piperazin-1-yl)-1H-benzo[d]imidazole trihydrochloride is unique due to its combined structural features of piperazine and benzimidazole, which contribute to its diverse pharmacological activities. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

4-piperazin-1-yl-1H-benzimidazole;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4.3ClH/c1-2-9-11(14-8-13-9)10(3-1)15-6-4-12-5-7-15;;;/h1-3,8,12H,4-7H2,(H,13,14);3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYHWITNXZSWMHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC3=C2N=CN3.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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